N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
Scientific Research Applications
N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-pentanamine
- 4-Methyl-2-hexanamine
- 6-Bromo-4-amino-2-heptanol
Uniqueness
N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with piperidine and morpholine groups sets it apart from other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C16H25N5O2 |
---|---|
Molecular Weight |
319.40 g/mol |
IUPAC Name |
[1-[4-(dimethylamino)pyrimidin-2-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H25N5O2/c1-19(2)14-5-6-17-16(18-14)21-7-3-4-13(12-21)15(22)20-8-10-23-11-9-20/h5-6,13H,3-4,7-12H2,1-2H3 |
InChI Key |
FEPWIVSCJFGWKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.